methyl (2E,6Z,8E)-deca-2,6,8-trienoate
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Overview
Description
Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a methyl ester derivative of decatrienoic acid and is characterized by its conjugated triene system, which contributes to its unique chemical properties. This compound is often used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,6Z,8E)-deca-2,6,8-trienoate typically involves the esterification of decatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,6Z,8E)-deca-2,6,8-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the triene system into a more saturated compound.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides and ethers.
Scientific Research Applications
Methyl (2E,6Z,8E)-deca-2,6,8-trienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of methyl (2E,6Z,8E)-deca-2,6,8-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, which can modulate biological pathways. It may interact with enzymes and receptors, influencing cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Spilanthol: An alkylamide with similar structural features, known for its tingling sensation and use in oral care products.
Sanshool: Found in Sichuan pepper, known for its numbing and tingling effects.
Capsaicin: The active component in chili peppers, known for its pungent heat
Uniqueness
Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is unique due to its specific triene system, which imparts distinct chemical reactivity and biological activity. Its ester functional group also allows for diverse chemical modifications, making it a versatile compound in various applications .
Properties
IUPAC Name |
methyl (2E,6Z,8E)-deca-2,6,8-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDREBFLOKGKA-VGRAICDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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